1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone
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Overview
Description
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone can be synthesized through a multi-component reaction involving aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil in an ionic liquid medium such as [bmim]BF4. This method offers advantages such as high yields, environmentally benign procedures, and ease of recovery and reuse of the reaction media . Another approach involves the use of metal-organic frameworks (MOFs) as catalysts, which can enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multi-component reactions in batch reactors. The use of ionic liquids and MOFs as catalysts can be scaled up to industrial levels, providing a sustainable and efficient method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have significant biological and chemical properties.
Scientific Research Applications
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone involves its interaction with various molecular targets and pathways. For example, as a fluorescent probe, it selectively responds to peroxynitrite (ONOO−) through a ratiometric fluorescent signal, allowing for the detection and monitoring of ROS in biological systems . The compound’s structure allows it to interact with specific enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[g]quinoline: A closely related compound with similar structural features but different reactivity and applications.
1,2,3,4-Tetrahydrobenzo[g]quinoline: Another related compound that shares the quinoline core but differs in its hydrogenation state and chemical properties.
Benzothiazole derivatives: These compounds have similar heterocyclic structures and are known for their biological activities, including anti-tubercular properties.
Uniqueness
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone is unique due to its specific arrangement of nitrogen and oxygen atoms within the quinoline core, which imparts distinct chemical reactivity and biological activity. Its ability to act as a fluorescent probe for ROS detection sets it apart from other similar compounds.
Biological Activity
1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone (CAS No. 87863-50-1) is a polycyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by multiple carbonyl groups and a fused ring system. Its molecular formula is C15H9N1O4, with a molecular weight of approximately 267.24 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C15H9N1O4 |
Molecular Weight | 267.24 g/mol |
IUPAC Name | This compound |
CAS Number | 87863-50-1 |
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in cancer progression and inflammation. For instance, studies indicate its potential to inhibit NQO1 (NAD(P)H:quinone oxidoreductase 1), which is linked to tumor growth regulation.
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these cell lines ranged from 5 to 20 µM depending on the specific conditions and treatment duration .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | NQO1 inhibition |
HepG2 | 8 | ROS generation |
A549 | 15 | Apoptosis induction |
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect was confirmed in animal models where administration reduced inflammation markers significantly .
Antidiabetic Potential
Preliminary studies suggest that derivatives of this compound may also possess antidiabetic activity by inhibiting key enzymes involved in carbohydrate metabolism such as α-amylase and α-glucosidase. For instance, certain analogs showed IC50 values ranging from 3.42 to 15.14 µM against α-amylase .
Case Studies and Research Findings
Several case studies have explored the therapeutic applications of this compound:
- In Vivo Studies : In a xenograft mouse model using HepG2 cells, treatment with the compound at a dose of 20 mg/kg resulted in significant tumor growth suppression without noticeable toxicity to the animals .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with the compound led to increased levels of intracellular ROS in cancer cells which correlated with enhanced apoptosis rates .
Properties
CAS No. |
87863-50-1 |
---|---|
Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
5-hydroxy-2H-benzo[g]quinoline-3,4,10-trione |
InChI |
InChI=1S/C13H7NO4/c15-8-5-14-10-9(13(8)18)11(16)6-3-1-2-4-7(6)12(10)17/h1-4,16H,5H2 |
InChI Key |
VAJFKOFDAYWALE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(=O)C2=C(C3=CC=CC=C3C(=O)C2=N1)O |
Origin of Product |
United States |
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